molecular formula C30H39NO11S B13842126 alpha,beta-Duloxetine Lactose Adduct

alpha,beta-Duloxetine Lactose Adduct

Cat. No.: B13842126
M. Wt: 621.7 g/mol
InChI Key: ODCGYCCYJCLRMD-MLKQPWSQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alpha,beta-Duloxetine Lactose Adduct is a biochemical compound with the molecular formula C30H39NO11S and a molecular weight of 621.7. It is primarily used in proteomics research and is not intended for diagnostic or therapeutic use .

Preparation Methods

The preparation of alpha,beta-Duloxetine Lactose Adduct involves synthetic routes that typically include the reaction of duloxetine with lactose under specific conditions. The exact synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Alpha,beta-Duloxetine Lactose Adduct can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Alpha,beta-Duloxetine Lactose Adduct is used extensively in scientific research, particularly in the field of proteomics. It is employed to study protein interactions, modifications, and functions. In chemistry, it is used as a reference material for analytical methods. In biology and medicine, it helps in understanding the biochemical pathways and mechanisms of action of duloxetine. In the industry, it is used in the development of new pharmaceuticals and biochemical assays .

Mechanism of Action

The mechanism of action of alpha,beta-Duloxetine Lactose Adduct involves its interaction with specific molecular targets and pathways. Duloxetine, a component of the adduct, is a potent inhibitor of neuronal serotonin and norepinephrine reuptake. It has a less potent effect on dopamine reuptake. Duloxetine does not significantly affect dopaminergic, adrenergic, cholinergic, histaminergic, opioid, glutamate, and GABA receptors .

Comparison with Similar Compounds

Alpha,beta-Duloxetine Lactose Adduct can be compared with other similar compounds such as:

    Duloxetine Hydrochloride: This compound is used in the treatment of major depressive disorder, generalized anxiety disorder, and neuropathic pain.

    Duloxetine Enteric-Coated Tablets: These are designed to release duloxetine in the intestine to avoid degradation in the stomach.

The uniqueness of this compound lies in its specific application in proteomics research and its distinct molecular structure .

Properties

Molecular Formula

C30H39NO11S

Molecular Weight

621.7 g/mol

IUPAC Name

(2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[methyl-(3-naphthalen-1-yloxy-3-thiophen-2-ylpropyl)amino]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C30H39NO11S/c1-31(12-11-19(22-10-5-13-43-22)39-18-9-4-7-16-6-2-3-8-17(16)18)29-26(37)25(36)28(21(15-33)40-29)42-30-27(38)24(35)23(34)20(14-32)41-30/h2-10,13,19-21,23-30,32-38H,11-12,14-15H2,1H3/t19?,20-,21-,23+,24+,25-,26-,27-,28-,29?,30+/m1/s1

InChI Key

ODCGYCCYJCLRMD-MLKQPWSQSA-N

Isomeric SMILES

CN(CCC(C1=CC=CS1)OC2=CC=CC3=CC=CC=C32)C4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O)O)O)O

Canonical SMILES

CN(CCC(C1=CC=CS1)OC2=CC=CC3=CC=CC=C32)C4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)O)O)O)O)O

Origin of Product

United States

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